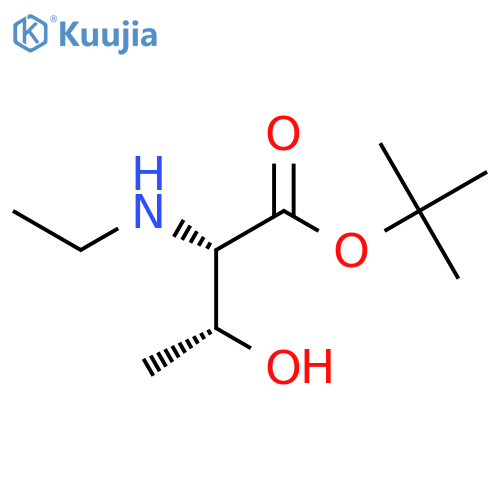Cas no 222550-64-3 (tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate)
tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate は、光学活性を有するβ-ヒドロキシエステル誘導体であり、キラル合成における重要な中間体として利用されます。(2S,3R)配置の立体化学的純度が高く、不斉合成や医薬品開発において優れた立体選択性を発揮します。tert-ブチルエステル基の存在により、化合物の安定性が向上し、取り扱いが容易であることが特徴です。また、エチルアミン部位とヒドロキシル基の両方を有するため、さらなる修飾反応への適用性に優れています。有機合成化学や創薬研究における多様な変換反応に対応可能な、高純度の光学活性ビルディングブロックとしての価値が認められています。

222550-64-3 structure
商品名:tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate
tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate 化学的及び物理的性質
名前と識別子
-
- tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate
- EN300-27724539
- 222550-64-3
-
- インチ: 1S/C10H21NO3/c1-6-11-8(7(2)12)9(13)14-10(3,4)5/h7-8,11-12H,6H2,1-5H3/t7-,8+/m1/s1
- InChIKey: SHVSNTBJVBHUMM-SFYZADRCSA-N
- ほほえんだ: O(C([C@H]([C@@H](C)O)NCC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 203.15214353g/mol
- どういたいしつりょう: 203.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 58.6Ų
tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27724539-0.1g |
tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate |
222550-64-3 | 95.0% | 0.1g |
$1081.0 | 2025-03-20 | |
| Enamine | EN300-27724539-0.25g |
tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate |
222550-64-3 | 95.0% | 0.25g |
$1131.0 | 2025-03-20 | |
| Enamine | EN300-27724539-0.05g |
tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate |
222550-64-3 | 95.0% | 0.05g |
$1032.0 | 2025-03-20 | |
| Enamine | EN300-27724539-10.0g |
tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate |
222550-64-3 | 95.0% | 10.0g |
$5283.0 | 2025-03-20 | |
| Enamine | EN300-27724539-1.0g |
tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate |
222550-64-3 | 95.0% | 1.0g |
$1229.0 | 2025-03-20 | |
| Enamine | EN300-27724539-1g |
tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate |
222550-64-3 | 1g |
$1229.0 | 2023-09-10 | ||
| Enamine | EN300-27724539-5g |
tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate |
222550-64-3 | 5g |
$3562.0 | 2023-09-10 | ||
| Enamine | EN300-27724539-0.5g |
tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate |
222550-64-3 | 95.0% | 0.5g |
$1180.0 | 2025-03-20 | |
| Enamine | EN300-27724539-2.5g |
tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate |
222550-64-3 | 95.0% | 2.5g |
$2408.0 | 2025-03-20 | |
| Enamine | EN300-27724539-5.0g |
tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate |
222550-64-3 | 95.0% | 5.0g |
$3562.0 | 2025-03-20 |
tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate 関連文献
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
222550-64-3 (tert-butyl (2S,3R)-2-(ethylamino)-3-hydroxybutanoate) 関連製品
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
